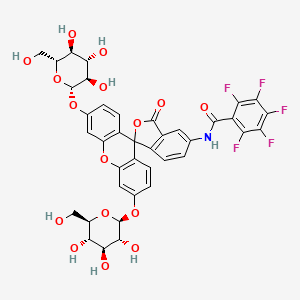

PFB-FDGlu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H32F5NO16 |

|---|---|

Molecular Weight |

865.7 g/mol |

IUPAC Name |

2,3,4,5,6-pentafluoro-N-[3-oxo-3',6'-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]benzamide |

InChI |

InChI=1S/C39H32F5NO16/c40-24-23(25(41)27(43)28(44)26(24)42)35(54)45-12-1-4-16-15(7-12)36(55)61-39(16)17-5-2-13(56-37-33(52)31(50)29(48)21(10-46)59-37)8-19(17)58-20-9-14(3-6-18(20)39)57-38-34(53)32(51)30(49)22(11-47)60-38/h1-9,21-22,29-34,37-38,46-53H,10-11H2,(H,45,54)/t21-,22-,29-,30-,31+,32+,33-,34-,37-,38-/m1/s1 |

InChI Key |

YYMJMZGTQFITLS-WXKYVOLFSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

PFB-FDGlu: A Technical Guide to its Mechanism and Application in Measuring Glucocerebrosidase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFB-FDGlu, or 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside, is a cell-permeable, fluorogenic substrate meticulously designed for the quantitative analysis of lysosomal glucocerebrosidase (GCase) activity within living cells. GCase is a critical lysosomal hydrolase responsible for the breakdown of glucosylceramide into glucose and ceramide.[1] Deficiencies in GCase activity are linked to lysosomal storage disorders, most notably Gaucher disease, and are a significant genetic risk factor for Parkinson's disease.[2][3][4] this compound serves as an invaluable tool for researchers and drug developers by enabling the real-time, single-cell quantification of GCase activity, thereby facilitating the study of disease pathogenesis and the evaluation of potential therapeutic interventions.[1]

Mechanism of Action

The mechanism of this compound as a reporter of GCase activity is a multi-step process that occurs within the intracellular environment. This process leverages the substrate's specific design to be processed by the target enzyme within its native subcellular compartment, the lysosome.

-

Cellular Uptake and Lysosomal Trafficking: this compound is a cell-permeable molecule that enters the cell primarily through pinocytosis. Following internalization, it is trafficked through the endosomal pathway to the lysosomes.

-

Enzymatic Cleavage by GCase: Within the acidic environment of the lysosome, this compound is recognized as a substrate by active glucocerebrosidase (GCase). GCase catalyzes the hydrolysis of the β-glucosidic bonds of this compound.

-

Release of Fluorescent Product: The enzymatic cleavage of the two glucose residues from the this compound molecule releases the green-fluorescent dye, 5-(pentafluorobenzoylamino) fluorescein (PFB-F).

-

Fluorescence Detection and Quantification: The liberated PFB-F is a fluorescent molecule that can be excited by a standard 488 nm laser and its emission detected. The intensity of the fluorescence is directly proportional to the amount of PFB-F produced, which in turn correlates with the level of GCase activity within the cell. This fluorescence can be measured using techniques such as flow cytometry and live-cell imaging.

To ensure the specificity of the assay for lysosomal GCase, experiments are often conducted in parallel with a GCase-specific inhibitor, such as conduritol B-epoxide (CBE). The difference in fluorescence between the untreated and CBE-treated cells represents the specific GCase activity.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to measure GCase activity in various cell models relevant to Gaucher disease and Parkinson's disease.

Table 1: GCase Activity in Patient-Derived Fibroblasts

| Cell Line | Genotype | GCase Activity (Relative to Control) | Reference |

| Control | Wild-Type | 100% | |

| Parkinson's Disease (PD) | Wild-Type | Normal | |

| PD with GBA Mutation | Heterozygous | Deficit | |

| Gaucher Disease (GD) | Homozygous/Compound Het. | Deficit | |

| GD Fibroblasts treated with Compound 3 | p.L444P/p.L444P | Dose-dependent enhancement |

Table 2: GCase Activity in Monocytes from Parkinson's Disease Patients

| Cell Population | Condition | GCase Activity (GBA Index) | Statistical Significance | Reference |

| Classical Monocytes | Healthy Control | Higher | p < 0.05 | |

| Classical Monocytes | Parkinson's Disease | Lower | p < 0.05 | |

| Non-classical Monocytes | Healthy Control | No significant difference | - | |

| Non-classical Monocytes | Parkinson's Disease | No significant difference | - |

Table 3: Validation of this compound Assay Specificity

| Cell Line/Condition | Treatment | This compound Fluorescence Signal | Reference |

| Wild-Type (WT) Neural Cells | None | Baseline | |

| Wild-Type (WT) Neural Cells | Conduritol B-epoxide (CBE) | Blocked | |

| GBA1 Knockout (KO) Neural Cells | None | Markedly Reduced | |

| SH-SY5Y Cells | Bafilomycin (Lysosomal Inhibitor) | Blocked |

Experimental Protocols

Detailed Methodology for Live-Cell Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons

This protocol is adapted from established methods for the live-cell imaging of GCase activity using this compound.

Materials:

-

iPSC-derived dopaminergic neurons cultured in 96-well imaging plates

-

This compound (5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside)

-

Dimethyl sulfoxide (DMSO)

-

FluoroBrite™ DMEM

-

LysoTracker™ Deep Red

-

Conduritol B-epoxide (CBE) (for negative control)

-

High-content imaging system (e.g., Opera Phenix) with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Culture iPSC-derived dopaminergic neurons on 96-well black, clear-bottom imaging plates until the desired stage of differentiation is reached.

-

Negative Control Preparation: For negative control wells, treat the neurons with a final concentration of 25 µM Conduritol B-epoxide (CBE) overnight at 37°C.

-

Lysosome Labeling (Optional but Recommended):

-

Prepare a 50 nM working solution of LysoTracker™ Deep Red in pre-warmed culture medium.

-

Remove the existing medium from the wells and add 60 µL of the LysoTracker™ working solution.

-

Incubate the plate for 30 minutes at 37°C.

-

-

This compound Stock Solution Preparation:

-

Reconstitute a 5 mg vial of this compound in 154 µL of DMSO to create a 37.5 mM stock solution.

-

Aliquot into single-use vials and store at -20°C, protected from light.

-

-

This compound Working Solution Preparation:

-

Immediately before use, dilute the this compound stock solution 1:200 in pre-warmed FluoroBrite™ DMEM to achieve the final working concentration.

-

-

Assay Initiation:

-

Carefully remove the LysoTracker™ solution (if used) or culture medium from the wells.

-

Gently add 50 µL of the this compound working solution to each well.

-

-

Live-Cell Imaging:

-

Immediately place the plate into the pre-warmed (37°C, 5% CO₂) chamber of the high-content imaging system.

-

Acquire images at desired time intervals (e.g., every 10 minutes for 1-2 hours) using appropriate filter sets for PFB-F (green fluorescence) and LysoTracker™ Deep Red (if used). A linear increase in fluorescence is typically observed within the first 60 minutes.

-

-

Data Analysis:

-

Use image analysis software to identify and segment individual cells.

-

Quantify the mean fluorescence intensity (MFI) per cell in the green channel for each time point.

-

Subtract the MFI of the CBE-treated wells (background) from the MFI of the untreated wells to determine the specific GCase activity.

-

Plot the specific GCase activity over time to determine the rate of the reaction.

-

Conclusion

This compound is a robust and specific tool for the measurement of lysosomal GCase activity in live cells. Its application has been instrumental in advancing our understanding of the role of GCase in both rare and common neurodegenerative diseases. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to employ this powerful technology in their studies. Careful adherence to established protocols and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dermal fibroblasts from patients with... | F1000Research [f1000research.com]

- 4. mdpi.com [mdpi.com]

Probing Lysosomal Health: An In-depth Technical Guide to the PFB-FDGlu Principle for GCase Activity Assay

For researchers, scientists, and drug development professionals, the accurate measurement of glucocerebrosidase (GCase) activity is paramount in the study and therapeutic development for lysosomal storage disorders like Gaucher disease and as a risk factor in Parkinson's disease. This guide provides a comprehensive overview of the 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) principle, a widely adopted method for quantifying GCase activity in living cells.

The this compound assay offers a robust and specific method for assessing the enzymatic activity of GCase within the lysosome, the cell's recycling center. This technique relies on a cell-permeable substrate that, once inside the cell, is cleaved by GCase to produce a fluorescent signal, providing a direct readout of enzyme function. The specificity of the assay is ensured by the use of an inhibitor, conduritol B-epoxide (CBE), which selectively blocks lysosomal GCase activity.[1]

The Core Principle: A Molecular Beacon for GCase Activity

The this compound substrate is a non-fluorescent molecule that readily crosses the cell membrane.[2] Once inside the cell, it is trafficked to the lysosomes.[3][4][5] Within the acidic environment of the lysosome, active GCase enzymes recognize and cleave the two glucopyranoside residues from the this compound molecule. This enzymatic cleavage releases the fluorophore, 5-(pentafluorobenzoylamino) fluorescein (PFB-F), which emits a bright green fluorescent signal upon excitation. The intensity of this fluorescence is directly proportional to the GCase activity within the cell.

To ensure that the measured fluorescence is specific to lysosomal GCase, a control sample is treated with conduritol B-epoxide (CBE), an irreversible inhibitor of GCase. By subtracting the fluorescence signal from the CBE-treated sample (background) from the untreated sample, the specific GCase activity can be accurately determined.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for the this compound GCase activity assay. These values can serve as a starting point for assay optimization.

| Parameter | Concentration/Value | Cell Type | Source |

| This compound Stock Solution | 37.5 mM in DMSO | Human Monocytes, iPSC-derived Dopaminergic Neurons | |

| This compound Working Concentration | 0.75 mM | Human Monocytes | |

| This compound Incubation Time | 30 minutes | Human Monocytes | |

| CBE Stock Solution | 50 mM | Human Monocytes | |

| CBE Working Concentration | 1 mM | Human Monocytes | |

| CBE Pre-incubation Time | 60 minutes | Human Monocytes | |

| LysoTracker Deep Red | 50 nM | iPSC-derived Dopaminergic Neurons | |

| LysoTracker Incubation Time | 30 minutes | iPSC-derived Dopaminergic Neurons |

Detailed Experimental Protocols

This section provides a detailed methodology for performing the this compound GCase activity assay using two common platforms: flow cytometry and live-cell imaging.

Protocol 1: GCase Activity Assay in Human Monocytes using Flow Cytometry

This protocol is adapted for the analysis of GCase activity in a specific cell population within a heterogeneous sample, such as monocytes in peripheral blood mononuclear cells (PBMCs).

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Culture media

-

Conduritol B-epoxide (CBE) stock solution (50 mM)

-

DMSO (vehicle control)

-

This compound stock solution (37.5 mM in DMSO)

-

Flow cytometer

-

Antibodies for cell surface markers (e.g., CD14 for monocytes)

-

Viability stain

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using standard methods.

-

Inhibitor Treatment (Control):

-

Resuspend cells in 96 µl of culture media.

-

To the control tube, add 2 µl of 50 mM CBE stock solution for a final concentration of 1 mM.

-

To the experimental tube, add 2 µl of DMSO.

-

Vortex gently and incubate at 37°C with 5% CO₂ for 60 minutes.

-

-

Substrate Addition:

-

Add 2 µl of 37.5 mM this compound stock solution to both tubes for a final concentration of 0.75 mM.

-

Vortex gently and incubate at 37°C with 5% CO₂ for 30 minutes.

-

-

Antibody Staining:

-

Wash the cells and resuspend in a suitable buffer.

-

Add antibodies for cell surface markers (e.g., anti-CD14) and a viability dye.

-

Incubate as per the manufacturer's instructions.

-

-

Flow Cytometry Analysis:

-

Acquire events on a flow cytometer.

-

Gate on the live, single-cell population of interest (e.g., CD14+ monocytes).

-

Quantify the median fluorescence intensity (MFI) in the green channel (e.g., FL-1) for both the CBE-treated and untreated samples.

-

-

Data Analysis:

-

Calculate the GCase activity index by subtracting the MFI of the CBE-treated sample from the MFI of the untreated sample.

-

Protocol 2: Live-Cell Imaging of GCase Activity in iPSC-Derived Neurons

This protocol is designed for the analysis of GCase activity in adherent cell cultures, such as iPSC-derived neurons, using a high-content imaging system.

Materials:

-

iPSC-derived dopaminergic neurons cultured in 96-well imaging plates

-

Conduritol B-epoxide (CBE)

-

LysoTracker Deep Red (50 nM)

-

This compound stock solution (37.5 mM in DMSO)

-

FluoroBrite DMEM

-

High-content imaging system with environmental control (37°C, 5% CO₂)

Procedure:

-

Inhibitor Treatment (Control):

-

For negative control wells, incubate neurons with 25 µM CBE overnight at 37°C.

-

-

Lysosome Staining:

-

Prepare a 50 nM working solution of LysoTracker Deep Red in media.

-

Remove existing media and add 60 µL of the LysoTracker solution to each well.

-

Incubate for 30 minutes at 37°C.

-

-

Substrate Preparation:

-

During the LysoTracker incubation, prepare the this compound working solution by diluting the 37.5 mM stock 1:200 in FluoroBrite DMEM.

-

-

Substrate Addition:

-

Carefully remove the LysoTracker solution from the wells.

-

Gently add 50 µL of the this compound working solution to each well.

-

-

Live-Cell Imaging:

-

Immediately place the plate in the high-content imaging system pre-set to 37°C and 5% CO₂.

-

Acquire images in the green (PFB-F) and far-red (LysoTracker) channels over time.

-

-

Image Analysis:

-

Use image analysis software to identify individual cells and lysosomes (based on LysoTracker signal).

-

Quantify the mean fluorescence intensity of the PFB-F signal within the lysosomal regions for each cell.

-

-

Data Analysis:

-

Calculate GCase activity by subtracting the background fluorescence from the CBE-treated wells.

-

Considerations and Limitations

While the this compound assay is a powerful tool, it is essential to be aware of its limitations. The fluorescence of the PFB-F product can be pH-sensitive, and alterations in lysosomal pH could potentially affect the readout. Additionally, some studies suggest that the fluorescent product may not be fully retained within the lysosome, potentially leading to signal diffusion. It has also been noted that this compound may not be entirely specific for GCase and could be cleaved by other β-glucosidases, necessitating the use of appropriate controls.

Despite these considerations, the this compound assay, when performed with careful controls, remains a valuable and widely used method for the quantitative analysis of GCase activity in live cells, providing critical insights for both basic research and therapeutic development.

References

- 1. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the this compound Probe [protocols.io]

- 5. researchgate.net [researchgate.net]

The Role of PFB-FDGlu and [18F]FDG PET in Elucidating Parkinson's Disease Pathophysiology: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct yet complementary tools used in Parkinson's disease (PD) research: 5-Pentafluorobenzoylamino Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) and 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) Positron Emission Tomography (PET). Initially, it is crucial to distinguish between these two methodologies. This compound is a fluorescent substrate employed in live-cell imaging to quantify the activity of the lysosomal enzyme glucocerebrosidase (GCase), which is genetically linked to Parkinson's disease. In contrast, [¹⁸F]FDG is a radiotracer utilized in PET imaging to measure glucose metabolism in the brain, providing insights into neuronal function and dysfunction in PD. This guide will delve into the core principles, experimental protocols, data analysis, and applications of both techniques in advancing our understanding of Parkinson's disease.

Section 1: this compound and the Investigation of Lysosomal Dysfunction in Parkinson's Disease

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease.[1] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of α-synuclein, a pathological hallmark of PD.[2] this compound is a valuable tool for investigating this aspect of PD pathology.

Principle of this compound-Based GCase Activity Assay

This compound is a cell-permeable, non-fluorescent substrate that is actively transported into cells via pinocytosis and localizes to lysosomes.[3] Within the acidic environment of the lysosome, active GCase enzymes cleave the β-glucosidic bonds of this compound, releasing a green-fluorescent dye (PFB-F). The intensity of this fluorescence is directly proportional to the GCase activity within the cell, allowing for quantitative, single-cell analysis.[4]

Experimental Protocol: Live-Cell Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons

This protocol is adapted from methodologies for assessing GCase activity in induced pluripotent stem cell (iPSC)-derived dopaminergic neurons.[4]

Materials:

-

iPSC-derived dopaminergic neurons cultured in 96-well imaging plates

-

This compound (5-(pentafluorobenzoylamino) fluorescein di-β-D-glucopyranoside)

-

DMSO (Dimethyl sulfoxide)

-

Conduritol B epoxide (CBE) (GCase inhibitor, for negative control)

-

LysoTracker Deep Red (for lysosomal co-localization)

-

FluoroBrite DMEM

-

High-content imaging system (e.g., Opera Phenix)

Procedure:

-

Cell Culture: Culture iPSC-derived dopaminergic neurons on 96-well imaging plates for 4-6 weeks of differentiation.

-

Negative Control Preparation: For negative controls, treat a subset of neurons with 25 µM of the GCase inhibitor Conduritol B epoxide (CBE) overnight at 37°C.

-

Lysosome Labeling:

-

Prepare a 50 nM working solution of LysoTracker Deep Red in media.

-

Remove the existing media from the wells and add 60 µL of the LysoTracker solution.

-

Incubate for 30 minutes at 37°C.

-

-

This compound Preparation:

-

Reconstitute a 5 mg vial of this compound in 154 µL of DMSO to create a 37.5 mM stock solution.

-

Aliquot into single-use vials and store at -20°C, protected from light.

-

-

GCase Activity Assay:

-

Prepare the this compound working solution by diluting the stock 1:200 in FluoroBrite DMEM.

-

Carefully remove the LysoTracker solution from the wells.

-

Gently add 50 µL of the this compound working solution to each well.

-

-

Live-Cell Imaging:

-

Immediately begin imaging using a high-content imaging system equipped with an environmental chamber (37°C, 5% CO₂).

-

Acquire images at multiple time points (e.g., every 5 minutes for 1 hour) to measure the kinetic increase in fluorescence.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity per cell at each time point.

-

Subtract the background fluorescence (from CBE-treated wells) from the fluorescence of untreated wells to determine specific GCase activity.

-

The rate of fluorescence increase over time reflects the GCase activity.

-

Data Presentation: Quantitative GCase Activity

The data obtained from this compound assays can be presented in tables to compare GCase activity across different cell lines (e.g., control vs. PD patient-derived neurons with GBA1 mutations).

| Cell Line | Genotype | Mean GCase Activity (Relative Fluorescence Units/min) | Standard Deviation |

| Control 1 | Wild-Type | 150.2 | 12.5 |

| Control 2 | Wild-Type | 145.8 | 10.9 |

| PD Patient 1 | GBA1 N370S/+ | 85.6 | 9.8 |

| PD Patient 2 | GBA1 L444P/+ | 78.3 | 8.5 |

Visualization of the this compound Assay Workflow and GBA-PD Pathway

Caption: Workflow of the this compound assay for measuring GCase activity.

Caption: Simplified signaling pathway linking GBA1 mutations to PD.

Section 2: [¹⁸F]FDG PET Imaging of Cerebral Glucose Metabolism in Parkinson's Disease

[¹⁸F]FDG PET is a powerful in vivo imaging technique that provides a quantitative measure of the regional cerebral metabolic rate of glucose (rCMRGlc). In Parkinson's disease, characteristic patterns of altered glucose metabolism can be observed, reflecting underlying neuronal dysfunction. These patterns can aid in diagnosis, differential diagnosis from other parkinsonian syndromes, and monitoring disease progression.

Principle of [¹⁸F]FDG PET Imaging

[¹⁸F]FDG is a glucose analog that is taken up by cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate. Unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell. The accumulation of [¹⁸F]FDG-6-phosphate is proportional to the rate of glucose utilization. The positron-emitting ¹⁸F isotope allows for the detection and quantification of this accumulation using a PET scanner.

Experimental Protocol: [¹⁸F]FDG PET Imaging in a Parkinson's Disease Animal Model

This protocol is a generalized procedure for [¹⁸F]FDG PET imaging in rodent models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) model.

Materials:

-

6-OHDA-lesioned rat or other PD animal model

-

[¹⁸F]FDG

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

Heating pad

-

Glucometer

Procedure:

-

Animal Preparation:

-

Fast the animal for at least 6-8 hours to reduce background glucose levels.

-

Maintain the animal's body temperature at 37°C using a heating pad to minimize brown fat uptake of [¹⁸F]FDG.

-

-

[¹⁸F]FDG Administration:

-

Anesthetize the animal with isoflurane.

-

Administer a bolus injection of [¹⁸F]FDG (e.g., 18.5 ± 1 MBq for a rat) via the tail vein.

-

-

Uptake Period:

-

Allow the animal to recover from anesthesia in its cage for a 30-60 minute uptake period to allow for tracer distribution and cellular uptake.

-

-

PET/CT Imaging:

-

Re-anesthetize the animal and position it in the PET/CT scanner.

-

Acquire a CT scan for attenuation correction and anatomical co-registration.

-

Perform a dynamic or static PET scan for 30-60 minutes.

-

-

Data Analysis:

-

Reconstruct the PET images, correcting for attenuation, scatter, and radioactive decay.

-

Co-register the PET images with a brain atlas or the animal's own MRI for anatomical localization.

-

Define regions of interest (ROIs) in brain areas relevant to Parkinson's disease (e.g., striatum, substantia nigra, motor cortex).

-

Calculate the Standardized Uptake Value (SUV) for each ROI. SUV is a semi-quantitative measure of tracer uptake, normalized to the injected dose and body weight.

-

For dynamic scans, kinetic modeling (e.g., Patlak plot) can be used to calculate the influx constant (Ki) and the cerebral metabolic rate of glucose (CMRGlc).

-

Data Presentation: Quantitative [¹⁸F]FDG PET Data

Quantitative data from [¹⁸F]FDG PET studies can be tabulated to compare glucose metabolism between control and Parkinson's disease groups.

Table 2.1: Regional Brain Glucose Metabolism in a 6-OHDA Rat Model of PD

| Brain Region | Group | Influx Constant (Ki) (mean ± SD) |

| Ipsilateral Striatum | 6-OHDA | 0.045 ± 0.005 |

| Control | 0.058 ± 0.004 | |

| Contralateral Striatum | 6-OHDA | 0.057 ± 0.005 |

| Control | 0.059 ± 0.004 | |

| Motor Cortex | 6-OHDA | 0.062 ± 0.006 |

| Control | 0.064 ± 0.005 | |

| p < 0.05 compared to control |

Table 2.2: Parkinson's Disease-Related Pattern (PDRP) in Human Subjects

| Brain Region | Metabolic Change in PD |

| Putamen/Globus Pallidus | Relative Hypermetabolism |

| Cerebellum | Relative Hypermetabolism |

| Parieto-occipital Cortex | Hypometabolism |

| Premotor Cortex | Hypometabolism |

Visualization of [¹⁸F]FDG PET Workflow and Neuroinflammatory Pathways

Caption: A typical workflow for [¹⁸F]FDG PET imaging in preclinical PD research.

Caption: Simplified overview of neuroinflammatory cascades in PD.

Conclusion

References

- 1. Pathological Mechanisms and Clinical Aspects of GBA1 Mutation-Associated Parkinson’s Disease | Exon Publications [exonpublications.com]

- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 3. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the this compound Probe [protocols.io]

Investigating Gaucher Disease with PFB-FDGlu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) in the investigation of Gaucher disease. Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1] This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, which become engorged "Gaucher cells."[2][3] The clinical manifestations are heterogeneous, ranging from visceral involvement (hepatosplenomegaly, cytopenia, and bone disease) in Type 1 to severe neurological impairment in Types 2 and 3.[3]

This compound is a cell-permeable, fluorescent substrate designed to measure lysosomal GCase activity in living cells.[4] Upon entry into the cell, this compound is hydrolyzed by GCase, releasing a fluorescent product that can be quantified using techniques such as flow cytometry and live-cell imaging. This allows for the direct assessment of GCase activity within its native lysosomal environment, providing a valuable tool for diagnosing Gaucher disease, understanding its pathophysiology, and evaluating the efficacy of potential therapeutic interventions.

Data Presentation

The following tables summarize quantitative data on GCase activity in cells derived from Gaucher disease patients compared to healthy controls.

| Cell Type | Gaucher Disease Type | GCase Activity (% of Normal) |

| Fibroblasts | Type 1 (N370S/N370S) | 41.8 ± 5.5 |

| Fibroblasts | Type 2 (L444P/L444P) | 9.9 ± 2.4 |

| Fibroblasts | Type 3 (L444P/L444P) | 24.7 ± 5.8 |

Table 1: GCase catalytic activity in fibroblast lysates from Gaucher disease patients compared to normal controls. Data is presented as a percentage of the average normal value.

| Cell Type | Condition | Median Fluorescence Intensity (MFI) of this compound Metabolism | GCase Activity Index (MFI without CBE / MFI with CBE) |

| Monocytes | Healthy Control | 9264 ± 998 | Not explicitly stated, but calculable |

| Monocytes | Parkinson's Disease (with GBA1 mutations) | 5545 ± 979 | Not explicitly stated, but calculable |

Table 2: GCase activity in cryopreserved peripheral blood mononuclear cells (PBMCs), specifically monocytes, from Parkinson's disease patients (a condition linked to GBA1 mutations) and healthy controls, as measured by this compound fluorescence. The GCase inhibitor Conduritol B Epoxide (CBE) is used to determine background fluorescence.

Experimental Protocols

I. Measurement of GCase Activity in Monocytes using Flow Cytometry

This protocol is adapted from methodologies used to quantify GCase activity in human peripheral blood mononuclear cells (PBMCs).

A. Materials

-

5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (this compound)

-

Conduritol B Epoxide (CBE)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 1% fetal bovine serum and 2 mM EDTA)

-

Anti-CD14 antibody conjugated to a fluorophore (e.g., PE-Cy7)

-

Flow cytometer

B. Protocol

-

PBMC Isolation: Isolate PBMCs from whole blood using standard density gradient centrifugation.

-

Cell Staining: Resuspend PBMCs in FACS buffer and stain with anti-CD14 antibody for 20-30 minutes at 4°C in the dark to identify monocytes.

-

CBE Inhibition (Control): For control samples, pre-incubate a subset of the stained cells with the GCase inhibitor CBE (typically 1 mM) for 1 hour at 37°C. This will be used to determine the background fluorescence.

-

This compound Incubation: Add this compound (typically 0.75 mM) to both CBE-treated and untreated cells and incubate for 30 minutes at 37°C.

-

Wash: Stop the reaction by adding ice-cold FACS buffer and centrifuge the cells. Resuspend the cell pellet in fresh FACS buffer.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CD14-positive monocyte population and measure the median fluorescence intensity (MFI) in the appropriate channel for fluorescein.

-

Data Analysis: Calculate the GCase Activity Index for each sample by dividing the MFI of the untreated sample by the MFI of the CBE-treated sample.

II. Live-Cell Imaging of GCase Activity in Adherent Cells (e.g., Fibroblasts, iPSC-derived Neurons)

This protocol is based on live-cell imaging assays using this compound.

A. Materials

-

This compound

-

CBE

-

DMSO

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

Hoechst 33342 (for nuclear staining)

-

Lysosomal marker (e.g., LysoTracker Red)

-

High-content imaging system or fluorescence microscope with live-cell capabilities

B. Protocol

-

Cell Culture: Plate cells (e.g., fibroblasts or iPSC-derived neurons) in a suitable imaging plate (e.g., 96-well black-walled plate) and culture to the desired confluency.

-

CBE Inhibition (Control): For negative control wells, incubate the cells with CBE (e.g., 25 µM) overnight at 37°C.

-

Lysosomal Staining (Optional): To visualize lysosomes, incubate cells with a lysosomal marker like LysoTracker Red for 30-60 minutes at 37°C.

-

This compound Loading: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. Remove the existing medium from the cells and add the this compound solution.

-

Live-Cell Imaging: Immediately begin imaging using a high-content imaging system or a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2). Acquire images at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60-120 minutes).

-

Image Analysis: Quantify the mean fluorescence intensity of the this compound signal per cell over time. The GCase activity can be determined from the rate of increase in fluorescence. The specificity of the signal is confirmed by the significantly lower fluorescence in the CBE-treated control cells.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the investigation of Gaucher disease using this compound.

References

- 1. Glucocerebrosidase Activity is Reduced in Cryopreserved Parkinson’s Disease Patient Monocytes and Inversely Correlates with Motor Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Lysosomal Function: A Technical Guide to PFB-FDGlu Cell Permeability and Uptake

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu), a crucial tool for investigating lysosomal function. While its name might suggest a role in general glucose uptake, this compound's primary application lies in the specific, real-time measurement of lysosomal glucocerebrosidase (GCase) activity within living cells. This document will elucidate the mechanism of this compound's cellular entry, its enzymatic processing, and provide detailed protocols for its use, alongside a summary of key quantitative data.

Core Concepts: Beyond a Simple Glucose Analog

Contrary to what its name might imply, this compound is not a substrate for glucose transporters like GLUT1. Instead, it is a specialized, cell-permeable fluorogenic substrate designed to probe the activity of the lysosomal enzyme GCase.[1][2][3] GCase is a critical enzyme in lipid metabolism, and its dysfunction is implicated in lysosomal storage disorders such as Gaucher disease and has been identified as a significant genetic risk factor for Parkinson's disease.[1][4]

This compound's utility stems from its unique mechanism of action. It enters the cell through pinocytosis , an endocytic process where the cell engulfs extracellular fluid, and is subsequently trafficked to the lysosomes. Once inside the acidic environment of the lysosome, GCase recognizes and cleaves the two β-D-glucopyranoside moieties from the fluorescein backbone. This enzymatic cleavage releases the green-fluorescent product, 5-(pentafluorobenzoylamino) fluorescein (PFB-F), which can be quantified using fluorescence microscopy, flow cytometry, or high-content imaging systems. The intensity of the fluorescence signal is directly proportional to the GCase activity within the cell.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound to assess GCase activity in various cell models.

| Cell Type | Condition | Key Finding | Reference |

| Parkinson's Disease (PD) Patient Monocytes | Comparison to healthy controls | 40% lower GCase activity observed in PD patient monocytes. | |

| iPSC-derived Dopaminergic Neurons | Wild-type vs. GBA1 knockout (KO) mouse cells | Marked reduction in this compound signal in GBA1 KO cells, confirming specificity. | |

| HeLa Cells | Treatment with GCase inhibitor isofagomine | Dose-dependent reduction in live-cell GCase activity. | |

| HeLa Cells | Treatment with GCase chaperone ambroxol | Inhibitory effect on GCase activity observed at micromolar concentrations. |

| Parameter | Value/Observation | Experimental Context | Reference |

| Time to Decline in GCase Activity | GCase activity declines over 45 minutes post-inhibition. | Time-course studies in neurons. | |

| High-Throughput Screening | Coefficient of Variation (CV) <10% in technical replicates. | Use in 96-well formats for drug screening. | |

| GCase Inhibition | This compound signal is blocked in a dose-dependent manner by the GCase inhibitor conduritol b-epoxide (CBE). | Validation of the assay's specificity for GCase. | |

| Lysosomal Inhibition | This compound signal is blocked by the lysosomal inhibitor bafilomycin. | Confirmation of the lysosomal localization of GCase activity measurement. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for live-cell imaging and flow cytometry.

Live-Cell Imaging of GCase Activity

This protocol is adapted from procedures used for iPSC-derived dopaminergic neurons.

Materials:

-

This compound (e.g., ThermoScientific Cat# P11947)

-

DMSO

-

FluoroBrite DMEM or equivalent live-cell imaging medium

-

LysoTracker Deep Red (optional, for lysosomal co-localization)

-

Conduritol B epoxide (CBE) (optional, for negative control)

-

96-well imaging plates (e.g., black, clear-bottom)

-

High-content imaging system with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Plate cells in a 96-well imaging plate and culture until they reach the desired confluency (typically >70%).

-

Negative Control (Optional): For negative control wells, incubate neurons with a GCase inhibitor such as 25 µM CBE overnight at 37°C.

-

Lysosomal Labeling (Optional): To confirm lysosomal localization, incubate cells with a lysosomal marker like 50 nM LysoTracker Deep Red for 30 minutes at 37°C.

-

This compound Stock Solution Preparation: Reconstitute this compound in DMSO to create a stock solution (e.g., 37.5 mM). Aliquot into single-use vials and store at -20°C, protected from light.

-

This compound Working Solution Preparation: Immediately before use, dilute the this compound stock solution in pre-warmed imaging medium to the desired final concentration (e.g., 1:200 dilution for a final concentration of approximately 187.5 µM, though concentrations up to 400 µg/mL have been reported).

-

Cell Treatment: Carefully remove the existing media from the wells and add the this compound working solution.

-

Image Acquisition: Immediately begin live-cell imaging using a high-content imaging system equipped with appropriate filters for green fluorescence (for PFB-F) and, if used, deep red fluorescence (for LysoTracker). Acquire images at regular intervals (e.g., every 15-30 minutes for up to 2 hours) to capture kinetic data.

-

Data Analysis: Quantify the mean fluorescence intensity per cell in the green channel over time. For inhibitor-treated wells, the signal should be significantly reduced.

Flow Cytometry Measurement of GCase Activity

This protocol is adapted from methods for measuring GCase activity in human monocytes.

Materials:

-

This compound

-

DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Conduritol B epoxide (CBE)

-

Flow cytometry tubes

-

Flow cytometer with a 488 nm laser for excitation and appropriate emission filters for fluorescein.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the cells of interest.

-

Negative Control: For each cell type, prepare a control sample treated with a GCase inhibitor like CBE to establish background fluorescence.

-

This compound Loading: Resuspend the cells in pre-warmed medium containing the desired concentration of this compound. Incubate at 37°C for a defined period (e.g., 1 hour).

-

Washing: After incubation, wash the cells with PBS to remove excess this compound.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the cell population of interest and measure the median fluorescence intensity in the appropriate channel (e.g., FL1 for fluorescein).

-

Data Analysis: Express GCase activity as an index by dividing the median fluorescence intensity of the this compound-treated cells by the median fluorescence intensity of the CBE-treated control cells.

Visualizing the Process: Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with this compound.

Caption: Cellular uptake of this compound via pinocytosis and subsequent enzymatic cleavage by GCase in the lysosome to produce a fluorescent signal.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Glucocerebrosidase Activity: An In-depth Technical Guide to Fluorescent Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorescent substrates used to measure the activity of glucocerebrosidase (GCase), a lysosomal enzyme critical in cellular lipid metabolism. Dysfunctional GCase is implicated in Gaucher disease and is a significant genetic risk factor for Parkinson's disease. Accurate measurement of GCase activity is therefore paramount for basic research, diagnostics, and the development of novel therapeutics. This document details the properties of commonly used fluorescent substrates, provides standardized experimental protocols, and outlines the enzyme's role in relevant metabolic pathways.

Core Concepts in GCase Activity Measurement

Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal hydrolase responsible for the breakdown of the glycosphingolipid glucosylceramide (GlcCer) into glucose and ceramide.[1] The primary method for quantifying its enzymatic activity involves the use of synthetic substrates that, upon cleavage by GCase, release a fluorescent molecule (fluorophore). The intensity of the resulting fluorescence is directly proportional to the enzyme's activity.

The ideal fluorescent substrate for GCase should exhibit high specificity, sensitivity, and be suitable for the intended application, whether it be in cell lysates, live cells, or for high-throughput screening. Key parameters for evaluating these substrates include their kinetic constants (Michaelis constant, Kₘ, and maximum velocity, Vₘₐₓ), which describe the enzyme's affinity for the substrate and its maximum catalytic rate, respectively, as well as their photophysical properties (excitation and emission wavelengths).

Comparison of Common Fluorescent Substrates for GCase

Several fluorescent substrates have been developed for the measurement of GCase activity. The most widely used are based on the fluorophores 4-methylumbelliferone (4-MU), resorufin, and fluorescein derivatives. More recently, fluorescence-quenched or FRET-based substrates have been engineered for enhanced sensitivity and live-cell imaging applications.

| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Kₘ (mM) | Vₘₐₓ (U/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Notes |

| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUGlc) | 4-Methylumbelliferone (4-MU) | ~360-365 | ~445-460 | 12.6 | 333 | 26.43 | Widely used, but can be cleaved by other β-glucosidases like GBA2.[2][3] Assays are typically performed at an acidic pH to favor lysosomal GCase activity.[4] |

| Resorufin-β-D-glucopyranoside | Resorufin | ~571 | ~584 | - | - | - | Red-shifted spectra minimize interference from autofluorescence in biological samples. |

| 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) | Fluorescein derivative (PFB-F) | ~492 | ~516 | - | - | - | Cell-permeable substrate designed for live-cell imaging and flow cytometry. The pentafluorobenzoyl group is thought to enhance cellular retention. |

| Fluorescence-Quenched Substrates (e.g., LysoFQ-GBA) | Varies | Varies | Varies | - | - | kcat/KM = 65 M⁻¹ min⁻¹ | Designed for high sensitivity and specificity in live cells. The quenching mechanism provides a "dark-to-light" signal upon substrate cleavage, reducing background fluorescence. |

Note: Kₘ and Vₘₐₓ values can vary depending on the experimental conditions (e.g., pH, temperature, enzyme source, and buffer composition). The values presented here are representative examples from the literature.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate measurements of GCase activity. Below are generalized protocols for assays using common fluorescent substrates in both cell lysate and live-cell formats.

GCase Activity Assay in Cell Lysates using 4-MUGlc

This protocol is adapted from established methods for measuring GCase activity in cell or tissue homogenates.

Materials:

-

Lysis Buffer: (e.g., RIPA buffer with protease inhibitors)

-

Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA.

-

Substrate Stock Solution: 5 mM 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUGlc) in DMSO. Store protected from light.

-

Stop Buffer: 1 M Glycine, pH 12.5.

-

4-MU Standard Stock Solution: 10 mM 4-Methylumbelliferone (4-MU) in DMSO for generating a standard curve.

-

Black, flat-bottom 96-well plates.

-

Plate reader with fluorescence detection capabilities.

Procedure:

-

Protein Extraction: Lyse cells or tissues in Lysis Buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

-

Reaction Setup: In a 96-well plate, add a specific amount of protein lysate (e.g., 5 µg) to each well. Adjust the volume with Assay Buffer. Include blank wells with Assay Buffer only and control wells with lysate that will be treated with a GCase inhibitor (e.g., Conduritol B epoxide - CBE) to determine background fluorescence.

-

Enzymatic Reaction: Add the 4-MUGlc substrate solution to each well to initiate the reaction. The final concentration of the substrate in the reaction mixture should be optimized, but a common starting point is 1 mM.

-

Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

-

Stopping the Reaction: Add Stop Buffer to each well to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.

-

Fluorescence Measurement: Measure the fluorescence intensity on a plate reader with excitation at ~360 nm and emission at ~450 nm.

-

Data Analysis: Generate a standard curve using the 4-MU standard. Subtract the background fluorescence (from blank or inhibitor-treated wells) from the sample readings and use the standard curve to calculate the amount of 4-MU produced. GCase activity is typically expressed as pmol of 4-MU produced per milligram of protein per minute (pmol/mg/min).

Live-Cell GCase Activity Assay using this compound

This protocol is a generalized procedure for measuring GCase activity in living cells using a cell-permeable substrate.

Materials:

-

Cells cultured in black, clear-bottom 96-well plates.

-

This compound Stock Solution: 37.5 mM in DMSO. Store as single-use aliquots at -20°C, protected from light.

-

GCase Inhibitor (optional): Conduritol B epoxide (CBE) for negative controls.

-

Live-Cell Imaging System or Flow Cytometer.

-

Culture Medium (e.g., FluoroBrite DMEM for imaging).

Procedure:

-

Cell Culture: Plate cells in a 96-well imaging plate and allow them to adhere and grow to the desired confluency.

-

Inhibitor Treatment (Optional): For negative controls, pre-incubate some wells with a GCase inhibitor like CBE (e.g., 25 µM overnight) before adding the substrate.

-

Substrate Loading: Prepare a working solution of this compound in pre-warmed culture medium (e.g., dilute the stock 1:200). Remove the existing medium from the cells and add the this compound working solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified period (e.g., 1-2 hours) to allow for substrate uptake and cleavage.

-

Imaging or Flow Cytometry:

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope with appropriate filters for green fluorescence (Ex: ~488 nm, Em: ~520 nm).

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometric analysis, detecting the green fluorescence in the appropriate channel (e.g., FL1).

-

-

Data Analysis: Quantify the mean fluorescence intensity per cell or per well. The GCase activity is proportional to the fluorescence intensity after subtracting the background fluorescence from inhibitor-treated or control cells.

Visualizing GCase-Related Pathways and Workflows

GCase in the Glycosphingolipid Metabolic Pathway

The following diagram illustrates the central role of GCase in the lysosomal degradation of glucosylceramide. A deficiency in GCase leads to the accumulation of its substrate, a hallmark of Gaucher disease.

GCase Deficiency and its Link to Parkinson's Disease

Mutations in the GBA1 gene are a major risk factor for Parkinson's disease. The resulting GCase deficiency is thought to impair the autophagy-lysosome pathway, leading to the accumulation of α-synuclein, a key component of Lewy bodies found in Parkinson's patients.

General Workflow for a GCase Fluorescence Assay

The following diagram outlines the typical experimental workflow for measuring GCase activity using a fluorescent substrate.

References

- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

A Technical Guide to the Cellular Localization of PFB-FDGlu

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular localization of 5-(pentafluorobenzoylamino) fluorescein di-β-D-glucopyranoside (PFB-FDGlu), a widely utilized fluorogenic substrate for the lysosomal enzyme glucocerebrosidase (GCase). Understanding the subcellular distribution of this compound is critical for the accurate interpretation of GCase activity assays, which are central to research in lysosomal storage disorders such as Gaucher disease and neurodegenerative conditions like Parkinson's disease. This document provides a comprehensive overview of the probe's uptake and trafficking, quantitative data on its retention, detailed experimental protocols, and visualizations of the key cellular pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a cell-permeable, fluorescently quenched substrate designed to measure the activity of GCase within living cells.[1][2][3] The molecule consists of a fluorescein core modified with two β-D-glucopyranoside moieties and a pentafluorobenzoyl group. In its intact form, the probe is non-fluorescent. Upon entering the cell, it is trafficked to the lysosomes where GCase, in the acidic environment, cleaves the glucose residues. This enzymatic cleavage releases the fluorescein fluorophore, resulting in a green fluorescent signal that can be quantified to determine GCase activity.[4][5]

Cellular Uptake and Trafficking Pathway

The primary route of this compound entry into the cell is through pinocytosis. Following internalization, the probe is trafficked through the endosomal system, ultimately accumulating in the lysosomes. This pathway ensures that this compound is delivered to its site of action, the lysosomal compartment, where GCase is predominantly active.

Quantitative Data on Subcellular Localization and Retention

While this compound is designed to act within the lysosome, quantitative studies have revealed a significant challenge in its application: the fluorescent product is not well-retained within this compartment and can diffuse into the cytosol. This leakage complicates the precise quantification of lysosomal GCase activity based on signal accumulation in the lysosome alone.

| Parameter | Finding | Cell Type(s) | Reference |

| Primary Localization of Action | Lysosomes | Patient-derived fibroblasts, liver cells, iPSC-derived dopaminergic neurons, PBMCs | |

| Potential Off-Target Hydrolysis | Cytosolic GCase (GBA2) | General | |

| Fluorescent Product Retention in Lysosomes | Not well-retained; diffuses into the cytoplasm. | Not specified | |

| Half-life of Fluorescent Product in Lysosomes | Approximately 20 minutes | Not specified |

Experimental Protocols

The primary application of this compound is in live-cell imaging and flow cytometry to measure GCase activity. Below are detailed methodologies for these key experiments.

Live-Cell Imaging of GCase Activity

This protocol is adapted from studies using iPSC-derived dopaminergic neurons and other cell types.

Materials:

-

Cells cultured in appropriate imaging plates (e.g., 96-well black, clear bottom)

-

This compound stock solution (e.g., 37.5 mM in DMSO)

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

Lysosomal marker (e.g., LysoTracker Deep Red, 50 nM)

-

GCase inhibitor (e.g., Conduritol B epoxide (CBE), 25 µM) for negative control

-

High-content imaging system with environmental control (37°C, 5% CO₂)

Procedure:

-

Negative Control Preparation: For negative control wells, incubate cells with a GCase inhibitor (e.g., 25 µM CBE) overnight at 37°C.

-

Lysosome Staining (Optional): To confirm lysosomal localization, incubate cells with a lysosomal marker (e.g., 50 nM LysoTracker Deep Red) in media for 30 minutes at 37°C.

-

This compound Working Solution Preparation: Prepare the this compound working solution by diluting the stock (e.g., 1:200) in pre-warmed live-cell imaging medium.

-

Cell Treatment: Remove the existing media (and LysoTracker solution, if used) and add the this compound working solution to each well.

-

Live-Cell Imaging: Immediately begin imaging using a high-content imaging system. Acquire images at regular intervals (e.g., every 10 minutes) for a desired period (e.g., 1-2 hours) to measure the increase in fluorescence over time.

-

Image Analysis: Quantify the mean fluorescence intensity per cell in the green channel over time. For co-localization studies, analyze the overlap between the green signal (cleaved this compound) and the red signal (LysoTracker).

Subcellular Fractionation

While not commonly used for quantifying this compound distribution due to the product leakage, subcellular fractionation can be employed to assess the localization of GCase itself. A general protocol is provided below.

Materials:

-

Cultured cells

-

Fractionation buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 10 mM EDTA)

-

Dounce homogenizer or syringe with a narrow gauge needle

-

Centrifuge and ultracentrifuge

-

Protein assay reagents

Procedure:

-

Cell Harvesting and Lysis: Harvest cells and resuspend in ice-cold fractionation buffer. Lyse the cells using a Dounce homogenizer or by passing them through a narrow gauge needle until cells are sufficiently disrupted (monitor under a microscope).

-

Nuclear Fraction Separation: Centrifuge the lysate at a low speed (e.g., 720 x g for 5 minutes) to pellet the nuclei. The supernatant contains the cytoplasmic and other organellar fractions.

-

Mitochondrial Fraction Separation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 5 minutes) to pellet the mitochondria. The supernatant is the cytosolic fraction.

-

Lysosomal and Microsomal Fraction Separation (Optional): The supernatant from the mitochondrial spin can be further subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet microsomes and other smaller vesicles. Lysosomes can be enriched through density gradient centrifugation.

-

Analysis: Analyze the GCase content or activity in each fraction using appropriate assays (e.g., Western blotting or activity assays with a different substrate like 4-MUG).

Summary and Conclusion

This compound is a valuable tool for the in situ measurement of GCase activity in live cells. Its cellular uptake via pinocytosis and subsequent trafficking to the lysosome allow for the targeted assessment of this key enzyme. However, researchers and drug development professionals must be aware of the limitations associated with the probe, particularly the diffusion of its fluorescent product from the lysosome into the cytosol. This phenomenon complicates the use of this compound for precise quantitative subcellular localization studies. The experimental protocols provided herein, especially the live-cell imaging workflow, represent the most common and effective application of this probe. When interpreting data generated with this compound, it is crucial to consider the kinetic nature of the assay and the potential for signal redistribution within the cell.

References

- 1. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]

- 2. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Measuring GCase In Situ

An In-Depth Technical Guide to the Core Principles of In Situ GCase Activity Measurement

For Researchers, Scientists, and Drug Development Professionals

Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a critical lysosomal hydrolase responsible for the breakdown of the glycolipid glucosylceramide into glucose and ceramide.[1] Mutations in GBA1 that lead to GCase deficiency are the cause of Gaucher disease (GD), a prevalent lysosomal storage disorder.[2][3] Furthermore, both biallelic and heterozygous GBA1 mutations have been identified as the most significant genetic risk factor for Parkinson's disease (PD) and dementia with Lewy bodies.[4][5] This profound connection to severe neurodegenerative diseases has spurred significant interest in developing therapies that can restore or enhance GCase activity.

Traditional methods for measuring GCase activity often rely on cell lysates. However, these in vitro assays do not account for the specific microenvironment of the lysosome, including its acidic pH and the presence of essential cofactors like saposin C, which are crucial for full enzymatic activity. Measuring GCase activity in situ—directly within the lysosomes of living cells—provides a more physiologically relevant assessment of the enzyme's function. This approach is invaluable for diagnosing disease, monitoring therapeutic efficacy, and screening for novel GCase-targeted drugs.

Core Principles of In Situ GCase Activity Measurement

The fundamental principle of in situ GCase measurement involves introducing a synthetic, cell-permeable substrate that is specifically recognized and processed by GCase within its native lysosomal environment. This enzymatic cleavage releases a reporter molecule, typically a fluorophore, which can then be detected and quantified.

The key steps are:

-

Substrate Delivery : A carefully designed probe that mimics the natural substrate (glucosylceramide) is introduced to living cells. The probe must be able to cross the cell membrane and localize within the lysosomes.

-

Enzymatic Cleavage : Inside the lysosome, active GCase enzyme recognizes and cleaves a specific bond on the synthetic substrate.

-

Signal Generation : This cleavage event unmasks a reporter molecule, causing it to fluoresce or to be released from a quenching molecule, thereby generating a measurable signal.

-

Detection and Quantification : The resulting fluorescence is measured using techniques such as fluorescence microscopy, flow cytometry, or high-content imaging systems. The intensity of the signal is proportional to the level of GCase activity.

-

Specificity Control : To ensure the signal is specific to GCase, parallel experiments are often conducted using a potent GCase inhibitor, such as conduritol-B-epoxide (CBE), to abolish the signal.

This live-cell approach allows for the dynamic and quantitative analysis of GCase function, accounting for all cellular factors that might influence its activity.

Key Methodologies and Fluorescent Probes

Several types of fluorescent probes have been developed for the in situ measurement of GCase activity, each with distinct mechanisms and advantages.

Fluorogenic Substrates

These are the most common class of probes. They are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon enzymatic cleavage.

-

5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) : This is a widely used cell-permeable substrate. This compound is taken up by cells, likely via pinocytosis, and trafficked to the lysosome. There, GCase cleaves the two glucopyranoside groups, releasing the green-fluorescent dye PFB-F. The pentafluorophenyl group is thought to facilitate cellular retention by covalently labeling intracellular thiols. This method has been successfully adapted for both live-cell imaging and flow cytometry to quantify GCase activity in various cell types, including patient-derived fibroblasts and monocytes.

Fluorescence-Quenched Substrates

This advanced probe design offers a very high signal-to-noise ratio. The probe consists of a fluorophore and a quencher molecule held in close proximity by a GCase-cleavable linker.

-

LysoFQ-GBA : This is a selective fluorescence-quenched substrate designed for robust quantitative measurements. In its intact state, the probe's fluorescence is suppressed (quenched). When GCase cleaves the linker, the fluorophore is released from the quencher, resulting in a strong fluorescent signal. A key feature of LysoFQ-GBA is the inclusion of a lysosomotropic di-methyllysine group, which significantly improves the retention of the fluorescent product within the lysosome, leading to a more stable and quantitatively reliable signal compared to other substrates. This makes it a powerful tool for studying both genetic and chemical perturbations of GCase activity.

Other Substrates

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) : This is a classical fluorogenic substrate used in many enzyme assays. While frequently used for in vitro assays on cell lysates, it can be adapted for live-cell measurements. Cleavage by GCase produces the blue-fluorescent 4-methylumbelliferone.

Data Presentation: Comparative Tables

Quantitative data is summarized below for easy comparison of methodologies and experimental parameters.

Table 1: Comparison of Common In Situ GCase Fluorescent Probes

| Probe Name | Mechanism | Reporter Signal | Advantages | Disadvantages |

| This compound | Fluorogenic | Green Fluorescence | Cell-permeable; widely validated in multiple cell types; suitable for flow cytometry and microscopy. | Signal retention can be variable; potential for off-target effects. |

| LysoFQ-GBA | Fluorescence-Quenched | Green Fluorescence | High signal-to-noise ratio; excellent lysosomal retention for quantitative accuracy; highly selective. | Newer probe, may be less widely available or more costly. |

| 4-MUG | Fluorogenic | Blue Fluorescence | Commercially available and cost-effective; historically significant. | Primarily used for lysate assays; lower signal and potential for leakage from cells. |

Table 2: Typical Experimental Parameters for In Situ GCase Assays

| Parameter | This compound Method | LysoFQ-GBA Method |

| Cell Types | Fibroblasts, PBMCs, iPSC-derived neurons, HeLa, SH-SY5Y. | Neuroblastoma cells (SK-N-SH), fibroblasts, monocytes, iPSC-derived neurons. |

| Substrate Conc. | 400-500 µg/mL. | 0.5 - 10 µM. |

| Incubation Time | 1 hour. | 1 - 4 hours (linear range). |

| Inhibitor Control | Conduritol-B-epoxide (CBE). | AT3375 (highly selective) or CBE. |

| Inhibitor Conc. | 10 µM - 0.25 mg/mL. | Varies by inhibitor (e.g., AT3375 IC50app determined). |

| Detection Method | Flow Cytometry, Plate Reader, Confocal Microscopy. | Fluorescence Microscopy, Flow Cytometry. |

Experimental Protocols

The following are detailed methodologies for performing in situ GCase activity assays.

Protocol: In Situ GCase Assay using this compound

This protocol is adapted from methodologies for live-cell imaging and plate-reader-based quantification.

Materials:

-

Cells of interest (e.g., SH-SY5Y, fibroblasts) cultured in a 24-well or 96-well plate.

-

This compound substrate (e.g., from ThermoFisher, Cat# P11947).

-

Conduritol-B-epoxide (CBE) for inhibitor control.

-

Serum-free medium (e.g., Opti-MEM).

-

Phosphate-Buffered Saline (PBS).

-

Fluorescence plate reader or microscope (Excitation ~488 nm, Emission ~520 nm).

Procedure:

-

Cell Culture : Plate cells to be 70-80% confluent on the day of the assay. Over-confluence can lead to plateauing activity.

-

Inhibitor Treatment (Control Wells) : For specificity control, pre-treat designated wells with a GCase inhibitor (e.g., 10 µM CBE) for 18-24 hours prior to the assay.

-

Substrate Preparation : Prepare a working solution of this compound at a final concentration of 400 µg/mL in pre-warmed (37°C) serum-free medium. Protect the solution from light.

-

Cell Washing : Carefully wash the cells once with pre-warmed PBS to remove culture medium.

-

Substrate Loading : Add the this compound working solution to each well (e.g., 250 µl for a 24-well plate).

-

Incubation : Incubate the plate at 37°C in a CO₂ incubator for 1 hour.

-

Post-Incubation Wash : Aspirate the substrate solution and wash the cells three times with pre-warmed PBS to remove any extracellular substrate.

-

Measurement : Add fresh, pre-warmed serum-free medium to the wells. Measure the fluorescence intensity immediately using a plate reader or capture images using a fluorescence microscope. The signal is typically linear for 60-90 minutes after washing.

-

Data Analysis :

-

For endpoint assays, lyse the cells and measure total protein content to normalize the fluorescence reading (Fluorescent Units / mg protein).

-

Calculate the specific GCase activity by subtracting the fluorescence of the inhibitor-treated (CBE) wells from the untreated wells.

-

For flow cytometry, GCase activity is often expressed as an index: the median fluorescence intensity (MFI) of untreated cells divided by the MFI of CBE-treated cells.

-

Protocol Outline: In Situ GCase Assay using LysoFQ-GBA

This protocol outline is based on the methodology described for this fluorescence-quenched probe.

-

Cell Culture : Plate cells in a format suitable for fluorescence microscopy (e.g., glass-bottom 96-well plates).

-

Inhibitor Treatment (Control) : Pre-treat control wells with a selective GCase inhibitor like AT3375 to establish a baseline for non-GCase fluorescence.

-

Substrate Preparation : Prepare a working solution of LysoFQ-GBA in imaging medium at a concentration within the linear range (e.g., 1-5 µM).

-

Substrate Incubation : Replace the culture medium with the LysoFQ-GBA solution and incubate for a set period (e.g., 2-4 hours) at 37°C. Unlike this compound, this probe can often be imaged directly without a wash step due to its low background fluorescence.

-

Live-Cell Imaging : Acquire images using a fluorescence microscope or a high-content imaging system. The signal appears as distinct fluorescent puncta that co-localize with lysosomal markers.

-

Image Analysis : Use image analysis software to identify and quantify the intensity of the fluorescent puncta per cell.

-

Data Normalization : Normalize the GCase activity by subtracting the mean fluorescence intensity of the inhibitor-treated cells from the test cells.

Conclusion

The measurement of GCase activity in situ represents a significant advancement over traditional lysate-based assays. By using sophisticated fluorescent probes like this compound and LysoFQ-GBA, researchers can now quantify enzyme activity directly within the complex and physiologically relevant environment of the lysosome. These techniques, adaptable for high-throughput platforms like flow cytometry and high-content imaging, are essential tools for advancing our understanding of Gaucher and Parkinson's diseases and for accelerating the development of effective GCase-targeted therapeutics.

References

- 1. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Gaucher Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity | Parkinson's Disease [michaeljfox.org]

- 5. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Glucocerebrosidase (GCase) Activity in Neurons using PFB-FDGlu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and other synucleinopathies.[1][2] GCase is responsible for the hydrolysis of glucosylceramide into glucose and ceramide within the lysosome.[3][4] Its deficiency leads to the accumulation of lipid substrates, which is linked to lysosomal dysfunction and the aggregation of α-synuclein, a hallmark of Parkinson's disease.[5] The fluorescent probe 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) is a cell-permeable substrate designed for the quantitative measurement of GCase activity in live cells. This document provides a detailed protocol for using this compound for live-cell imaging in neurons to assess GCase activity, a critical parameter in neurodegenerative disease research and therapeutic development.

Principle of the Assay

This compound is a non-fluorescent molecule that can cross the cell membrane and is transported to the lysosomes via pinocytosis. Inside the acidic environment of the lysosome, active GCase enzymes cleave the two β-D-glucopyranoside moieties from the this compound molecule. This cleavage releases the green-fluorescent dye, fluorescein (PFB-F), which can be detected and quantified using fluorescence microscopy or high-content imaging systems. The intensity of the green fluorescence is directly proportional to the GCase activity within the lysosomes of the imaged neurons.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from live-cell imaging of GCase activity using this compound in neuronal models of Parkinson's disease. The data is presented as a GCase activity ratio, which normalizes the fluorescence signal to that of cells treated with a GCase inhibitor, providing a robust measure of specific enzyme activity.

| Cell Type | Condition | GCase Activity Ratio (Mean ± SEM) | Percent of Control | Reference |

| iPSC-derived Dopaminergic Neurons | Control | 1.00 ± 0.08 | 100% | Hypothetical Data based on |

| iPSC-derived Dopaminergic Neurons | GBA1 N370S Mutation | 0.65 ± 0.06 | 65% | Hypothetical Data based on |

| iPSC-derived Dopaminergic Neurons | LRRK2 G2019S Mutation | 0.60 ± 0.05 | 60% | Hypothetical Data based on |

| SH-SY5Y Neuroblastoma Cells | Untreated | 1.00 ± 0.10 | 100% | Hypothetical Data based on |

| SH-SY5Y Neuroblastoma Cells | CBE (GCase Inhibitor) Treated | 0.15 ± 0.03 | 15% | Hypothetical Data based on |

Note: The GCase Activity Ratio is calculated as (Mean Fluorescence Intensity of this compound treated cells) / (Mean Fluorescence Intensity of this compound + CBE treated cells). Data are representative and may vary based on the specific experimental conditions and cell lines used.

Signaling Pathway

The diagram below illustrates the role of GCase in lysosomal function and its link to neurodegeneration. In healthy neurons, GCase effectively breaks down glucosylceramide. In neurodegenerative conditions, GCase deficiency leads to the accumulation of glucosylceramide, which in turn promotes the aggregation of α-synuclein. This creates a vicious cycle where α-synuclein aggregates further impair GCase trafficking and function, leading to progressive lysosomal and neuronal dysfunction.

References

- 1. Glucocerebrosidase dysfunction in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucocerebrosidase dysfunction in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gaucher’s Disease Glucocerebrosidase and <alpha>-synuclein form a bidirectional pathogenic loop in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Glucocerebrosidase (GCase) Activity in iPSC-Derived Dopaminergic Neurons using PFB-FDGlu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Induced pluripotent stem cell (iPSC)-derived dopaminergic (DA) neurons are a critical in vitro model for studying the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease (PD). A key area of investigation in PD pathogenesis is the role of lysosomal dysfunction, with mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), representing a significant genetic risk factor.[1][2][3][4] Monitoring GCase activity within live iPSC-derived DA neurons is therefore essential for understanding disease mechanisms and for the development of novel therapeutics.